molecular formula C11H13NO3 B13791470 3-(4-Ethoxyphenyl)-3-oxopropanamide

3-(4-Ethoxyphenyl)-3-oxopropanamide

Cat. No.: B13791470
M. Wt: 207.23 g/mol
InChI Key: JTFJGBDQOQQLPR-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-3-oxopropanamide is an organic compound with a molecular formula of C11H13NO3 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanamide typically involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by the addition of ammonia or an amine to form the amide. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Bromine (Br2) in the presence of a Lewis acid such as iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: 3-(4-Ethoxyphenyl)-3-oxopropanoic acid

    Reduction: 3-(4-Ethoxyphenyl)-3-hydroxypropanamide

    Substitution: 4-Bromo-3-(4-ethoxyphenyl)-3-oxopropanamide

Scientific Research Applications

3-(4-Ethoxyphenyl)-3-oxopropanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-3-oxopropanamide
  • 3-(4-Chlorophenyl)-3-oxopropanamide
  • 3-(4-Nitrophenyl)-3-oxopropanamide

Uniqueness

3-(4-Ethoxyphenyl)-3-oxopropanamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility in organic solvents and its ability to interact with biological targets.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-3-oxopropanamide

InChI

InChI=1S/C11H13NO3/c1-2-15-9-5-3-8(4-6-9)10(13)7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14)

InChI Key

JTFJGBDQOQQLPR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CC(=O)N

Origin of Product

United States

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